molecular formula C20H21N5O3 B12176772 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Cat. No.: B12176772
M. Wt: 379.4 g/mol
InChI Key: RWQHALWRWHVMSN-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a complex organic compound that features a quinoline and triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves multiple steps. The reaction conditions often require the use of catalysts such as triethylamine and solvents like diphenyl ether .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is unique due to its combination of quinoline and triazolopyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C20H21N5O3/c26-19-9-7-14-6-8-15(12-16(14)22-19)28-13-20(27)21-10-3-5-18-24-23-17-4-1-2-11-25(17)18/h1-2,4,6,8,11-12H,3,5,7,9-10,13H2,(H,21,27)(H,22,26)

InChI Key

RWQHALWRWHVMSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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